molecular formula C16H24ClN B1680344 Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis- CAS No. 40709-76-0

Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-

Cat. No. B1680344
CAS RN: 40709-76-0
M. Wt: 265.82 g/mol
InChI Key: PFJUKRASTDOAQF-QNBGGDODSA-N
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Description

Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis- is a compound with the molecular formula C16H24ClN . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is also known as RX 67668 and is classified as an anticholinesterase drug.


Synthesis Analysis

The synthesis of pyrrolidine compounds involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The structure of Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis- is characterized by a pyrrolidine ring, a phenyl group, and a cyclohexyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the synthetic strategies used. These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .

Safety And Hazards

Pyrrolidine is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1-[(1R,2R)-2-phenylcyclohexyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N.ClH/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-17;/h1-3,8-9,15-16H,4-7,10-13H2;1H/t15-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJUKRASTDOAQF-QNBGGDODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193690
Record name RX 67668
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-

CAS RN

40709-76-0
Record name Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40709-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RX 67668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RX 67668
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-
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Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-
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Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-
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Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-
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Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-
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Pyrrolidine, 1-(2-phenylcyclohexyl)-, hydrochloride, cis-

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